6-Chloropyrazin-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

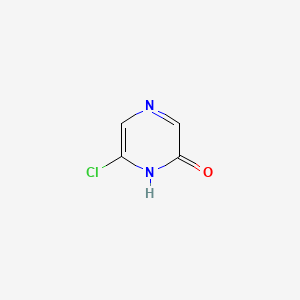

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZXVUPFUHQWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626867 | |

| Record name | 6-Chloropyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4925-61-5 | |

| Record name | 6-Chloropyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloropyrazin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloropyrazin-2-ol: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 6-Chloropyrazin-2-ol (CAS No: 4925-61-5), a pivotal heterocyclic intermediate in modern medicinal chemistry. The document delineates its physicochemical properties, explores its tautomeric nature, and offers a detailed, field-proven protocol for its synthesis. A significant focus is placed on its role as a key building block in the development of novel therapeutics, with a particular emphasis on pyrazinamide analogs and their mechanism of action against Mycobacterium tuberculosis. This guide is intended for researchers, scientists, and drug development professionals, providing the technical accuracy and practical insights necessary to leverage this versatile compound in their research endeavors.

Introduction: The Strategic Importance of the Pyrazine Scaffold

The pyrazine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in drug discovery.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into numerous clinically significant molecules.[1] The introduction of a chlorine atom and a hydroxyl group to this ring system, as in this compound, creates a highly versatile and reactive intermediate. The chlorine atom at the 6-position acts as a proficient leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide array of functional groups.[2][3] Concurrently, the hydroxyl group at the 2-position influences the compound's polarity and can participate in its own set of chemical transformations.[2] This dual functionality makes this compound a cornerstone for the synthesis of diverse compound libraries with a broad spectrum of biological activities, including antimicrobial, antitubercular, and anticancer properties.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and drug design.

Core Chemical and Physical Data

| Property | Value | Source(s) |

| CAS Number | 4925-61-5 | [2] |

| Molecular Formula | C₄H₃ClN₂O | [2] |

| Molecular Weight | 130.53 g/mol | [2] |

| Appearance | White to almost white or light grey powder/crystal | [2] |

| Melting Point | 220 °C (decomposes) | [4] |

| Purity | >98.0% (by GC) is commercially available | [4] |

Tautomerism: A Critical Consideration

This compound exists in a tautomeric equilibrium between the -ol form (6-chloro-2-hydroxypyrazine) and the more stable -one form (6-chloro-2(1H)-pyrazinone). This phenomenon is crucial as the reactivity and biological interactions of the molecule can be influenced by the predominant tautomer under specific conditions. Spectroscopic evidence and computational studies suggest that the pyrazinone form is generally favored.[5]

Caption: Tautomeric equilibrium of this compound.

Solubility Profile

Qualitative Solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be soluble.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Likely to have some solubility.

-

Non-polar Solvents (e.g., Hexane, Toluene): Expected to be poorly soluble.

For practical laboratory applications, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often suitable solvents for reactions involving this compound.

Spectroscopic Characterization

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring. Their chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms, as well as the electronic nature of the hydroxyl/keto group. A broad singlet corresponding to the N-H proton of the pyrazinone tautomer is also anticipated.

-

¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four carbon atoms of the pyrazine ring. The chemical shifts of the carbons directly attached to the chlorine, nitrogen, and oxygen atoms will be significantly deshielded.

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

-

N-H stretch: A broad absorption in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in the pyrazinone tautomer.

-

C=O stretch: A strong absorption around 1650-1680 cm⁻¹, indicative of the carbonyl group in the pyrazinone form.[2][6]

-

C=C and C=N stretching: Absorptions in the 1400-1600 cm⁻¹ region, corresponding to the aromatic ring vibrations.

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (130.53). A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) will also be observed.[7] Fragmentation patterns often involve the loss of CO, Cl, or HCN from the parent ion.[8]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be achieved through various routes, with the hydrolysis of 2,6-dichloropyrazine being a common and effective method.

Synthetic Workflow

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. CAS 4925-61-5: this compound | CymitQuimica [cymitquimica.com]

- 4. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. info.gbiosciences.com [info.gbiosciences.com]

An In-depth Technical Guide to the Synthesis of 6-Chloropyrazin-2-ol

Authored For: Researchers, Scientists, and Drug Development Professionals Pillar I: Introduction to 6-Chloropyrazin-2-ol: A Versatile Heterocyclic Building Block

This compound, which exists in tautomeric equilibrium with 6-chloro-2(1H)-pyrazinone, is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. Its structure, featuring a pyrazine core functionalized with both a chloro and a hydroxyl group, provides two distinct reaction sites for further molecular elaboration. This dual functionality makes it a valuable starting material for the synthesis of a wide array of more complex molecules, including potent pharmaceutical agents. The pyrazine ring itself is a common motif in biologically active compounds and natural products.[1] The strategic importance of this building block necessitates robust, scalable, and efficient synthetic pathways.

This guide provides a detailed exploration of the core synthetic strategies for this compound, focusing on the underlying chemical principles, optimization of reaction conditions, and step-by-step experimental protocols. We will dissect two primary and field-proven synthetic routes, offering insights into the causality behind experimental choices to ensure both reproducibility and a deeper mechanistic understanding.

Pillar II: Strategic Analysis of Synthetic Pathways

The synthesis of a disubstituted pyrazine ring like this compound can be approached in two fundamental ways:

-

Ring Formation Followed by Functionalization: This strategy involves first constructing the core pyrazinone ring and then sequentially introducing the chlorine atom. This is often the most direct route.

-

Functionalization of a Pre-existing Pyrazine Core: This approach starts with a commercially available, simpler pyrazine derivative, which is then elaborated through regioselective functionalization to install the required chloro and hydroxyl groups.

This guide will detail a prominent pathway for each strategy, providing a comprehensive view of the available synthetic options.

Figure 1: High-level overview of the two primary synthetic strategies for this compound.

Pillar III: Pathway 1 - Synthesis via Pyrazinone Ring Formation

This classic and highly reliable approach builds the heterocyclic core from acyclic precursors. The key transformation is the condensation of an α-aminoacid amide with a 1,2-dicarbonyl compound, a method that has proven effective for a variety of hydroxypyrazines.[2][3]

Step 1: Synthesis of 2-Hydroxypyrazine Intermediate

The foundational step is the base-catalyzed condensation of an α-aminoacid amide hydrohalide (used for its stability and ease of preparation) with glyoxal.[2] Using glycine nitrile or glycine amide derivatives with glyoxal provides the unsubstituted 2-hydroxypyrazine core.[4]

Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the primary amine of the glycine derivative onto one of the carbonyl carbons of glyoxal. This is followed by an intramolecular cyclization where the newly formed secondary amine attacks the second carbonyl group. Subsequent dehydration steps lead to the formation of the aromatic pyrazinone ring. The use of a base, such as sodium hydroxide, is critical to neutralize the hydrohalide salt of the starting material, liberating the free amine required for the initial nucleophilic attack.

Figure 2: Experimental workflow for the synthesis of the 2-hydroxypyrazine intermediate.

Experimental Protocol: Synthesis of Sodium 2-Hydroxypyrazinate

This protocol is adapted from established industrial methods.[4][5]

-

Reaction Setup: To a solution of 9 parts by weight of 50% sodium hydroxide and 6 parts water, cool the mixture to 5°C in an ice bath.

-

Reagent Addition: Prepare a mixture of 3 parts glycine nitrile hydrochloride and 8.5 parts by weight of 30% aqueous glyoxal solution. Add this mixture slowly to the cooled NaOH solution, ensuring the temperature is maintained between 0°C and 10°C throughout the addition.

-

Reaction and Isolation: A crystalline precipitate of the sodium salt of 2-hydroxypyrazine will begin to form. Allow the mixture to stir for an additional 30 minutes at 10-20°C.

-

Purification: Filter the crystalline product at low temperature (e.g., -5°C) and wash with a cold, saturated sodium chloride solution to remove impurities. Dry the product under vacuum.

Step 2: Chlorination of 2-Hydroxypyrazine

The introduction of the chlorine atom at the C-6 position is the most challenging step in this pathway. Direct chlorination of the hydroxypyrazine ring can be achieved, but controlling regioselectivity is paramount. The hydroxyl group (in its pyrazinone form) is an activating, ortho-para directing group. However, the two ring nitrogens are strongly deactivating, which directs electrophilic substitution away from the adjacent C-3 and C-5 positions, favoring the C-6 position.

Reagent Selection: While various chlorinating agents exist, phosphorus oxychloride (POCl₃) is a common and effective choice for converting heteroaromatic hydroxyl groups into chlorides.[5] It functions as both a chlorinating and dehydrating agent. The mechanism involves the formation of a phosphate ester intermediate, which makes the oxygen a good leaving group that is subsequently displaced by a chloride ion.

Experimental Protocol: Chlorination (Conceptual)

Note: This is a conceptual protocol, as the direct selective mono-chlorination of 2-hydroxypyrazine to the 6-chloro isomer is less documented than the synthesis of dichloropyrazines. This step often requires significant optimization.

-

Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (N₂), suspend 2-hydroxypyrazine in an excess of phosphorus oxychloride (POCl₃). A high-boiling solvent or co-catalyst like N,N-dimethylformamide (DMF) can be used.

-

Reaction: Heat the mixture to reflux (approx. 105-110°C) for several hours. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture carefully and slowly quench it by pouring it onto crushed ice. This must be done in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.

-

Isolation: Neutralize the acidic aqueous solution with a base (e.g., NaHCO₃ or NaOH) until basic. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Pillar IV: Pathway 2 - Functionalization of 2-Aminopyrazine

This alternative strategy leverages a commercially available starting material, 2-aminopyrazine, and introduces the necessary functional groups in a controlled, regioselective manner. This pathway offers excellent control over the final substitution pattern.

Step 1: Regioselective Chlorination of 2-Aminopyrazine

The first step is the chlorination of 2-aminopyrazine to produce 2-amino-6-chloropyrazine[6]. The amino group is a strongly activating, ortho-para director. In the pyrazine ring, the positions ortho (C-3) and para (C-5) to the amino group are adjacent to the deactivating ring nitrogens. This electronic tug-of-war results in chlorination occurring preferentially at the C-6 position, which is meta to the amino group but not adjacent to a ring nitrogen, leading to the desired intermediate.

Reagent Selection: A variety of chlorinating agents can be employed, such as N-chlorosuccinimide (NCS) or chlorine gas in a suitable solvent. The choice depends on the desired reactivity and safety considerations.

Step 2: Diazotization and Hydrolysis of 2-Amino-6-chloropyrazine

This is a classic Sandmeyer-type transformation to convert the amino group into a hydroxyl group. The process involves two key stages:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0-5°C). This converts the amino group into a highly reactive diazonium salt intermediate (-N₂⁺). Maintaining a low temperature is critical to prevent the premature decomposition of this unstable intermediate.

-

Hydrolysis: The diazonium salt solution is then gently warmed. The diazonium group is an excellent leaving group (releasing N₂ gas), and it is readily displaced by a water molecule from the aqueous solution, yielding the final this compound product.

Figure 3: Key mechanistic steps for the conversion of an amino group to a hydroxyl group via a diazonium salt.

Experimental Protocol: Synthesis from 2-Amino-6-chloropyrazine

-

Diazotization: Suspend 2-amino-6-chloropyrazine (1.0 eq) in a solution of dilute sulfuric acid (e.g., 10-20% H₂SO₄ in water). Cool the suspension to 0-5°C using an ice-salt bath. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add the sodium nitrite solution dropwise to the cold amine suspension with vigorous stirring, ensuring the temperature never exceeds 5°C. Stir for an additional 30-60 minutes at this temperature after the addition is complete.

-

Hydrolysis: Gently warm the reaction mixture to room temperature and then heat to 40-50°C. Vigorous evolution of nitrogen gas should be observed. Continue heating until gas evolution ceases.

-

Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Pillar V: Comparative Analysis and Data Summary

| Parameter | Pathway 1 (Ring Formation) | Pathway 2 (Functionalization) |

| Starting Materials | Glycine derivatives, glyoxal, POCl₃ | 2-Aminopyrazine, chlorinating agent, NaNO₂ |

| Key Transformations | Cyclocondensation, Electrophilic Chlorination | Electrophilic Chlorination, Diazotization/Hydrolysis |

| Regiocontrol | Can be challenging at the chlorination step. | Excellent; directed by existing amino group. |

| Scalability | Good; based on established industrial processes. | Excellent; uses standard, well-understood reactions. |

| Advantages | Builds the core ring structure from simple acyclic parts. | High degree of predictability and control. |

| Challenges | Potential for side products during chlorination. | Handling of unstable diazonium intermediate. |

Pillar VI: Conclusion

The synthesis of this compound can be successfully achieved through multiple strategic pathways. The choice between building the ring from scratch (Pathway 1) or functionalizing a pre-existing core (Pathway 2) depends on factors such as starting material availability, scalability requirements, and the need for precise regiochemical control.

Pathway 2, starting from 2-aminopyrazine, often provides a more controlled and predictable route for laboratory-scale synthesis due to the powerful directing effect of the amino group for subsequent functionalization. Pathway 1, however, represents a fundamental and powerful approach in heterocyclic chemistry, building complexity from simple, inexpensive starting materials. A thorough understanding of the mechanisms and experimental nuances of both routes empowers researchers to make informed decisions and effectively produce this critical chemical intermediate for applications in drug discovery and beyond.

References

- Title: Industrial production method of 2,6-dichloropyrazine.

- Title: Preparation of 2-chloropyrazine.

-

Title: The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Source: Tripod.com (hosting a scanned journal article). URL: [Link]

- Title: Method of preparing 2-hydroxypyrazines.

-

Title: The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Source: Journal of the American Chemical Society - ACS Publications. URL: [Link]

-

Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Source: Molecules. URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmacist8.tripod.com [pharmacist8.tripod.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US2805223A - Method of preparing 2-hydroxypyrazines - Google Patents [patents.google.com]

- 5. CN103288763A - Industrial production method of 2,6-dichloropyrazine - Google Patents [patents.google.com]

- 6. 2-amino-6-chloropyrazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Introduction: Elucidating the Structure of a Versatile Heterocycle

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chloropyrazin-2-ol

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1] Its pyrazine core, substituted with both a chloro and a hydroxyl group, makes it a valuable building block for synthesizing more complex molecules with potential biological activity, such as antimicrobial or anti-inflammatory agents.[1] Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development program. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

From the outset, it is critical to recognize that this compound can exist in a state of equilibrium between two tautomeric forms: the 'enol' form (this compound) and the 'keto' form (6-Chloro-1H-pyrazin-2-one). This tautomerism is a pivotal feature that profoundly influences its spectroscopic signature. This guide will, therefore, analyze the expected data for both forms, providing researchers with a comprehensive framework for interpretation.

Part 1: Molecular Structure and Tautomerism

The ability of this compound to exist as two interconverting constitutional isomers is known as keto-enol tautomerism.[2] The equilibrium between the aromatic alcohol (enol) and the non-aromatic amide (keto) form is sensitive to factors like solvent polarity and temperature. Understanding this equilibrium is the first step in interpreting the compound's analytical data, as a sample may contain a mixture of both tautomers, leading to averaged signals or distinct peaks for each species depending on the rate of interconversion.

Caption: Keto-enol tautomeric equilibrium of this compound.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will be invaluable, not only for structural confirmation but also for providing evidence of the tautomeric equilibrium.

Predicted ¹H NMR Data

The ¹H NMR spectrum will reveal the number of distinct proton environments. The key differences will be in the chemical shifts of the ring protons and the presence and nature of an exchangeable proton (O-H vs. N-H).

| Predicted Signal | Enol Form (ppm) | Keto Form (ppm) | Multiplicity | Integration | Rationale & Field Insights |

| Ring CH | ~7.0 - 7.5 | ~6.8 - 7.3 | Doublet (d) | 1H | Protons on an aromatic or heteroaromatic ring. The precise shift is influenced by the electron-withdrawing/donating effects of the substituents. |

| Ring CH | ~7.0 - 7.5 | ~6.8 - 7.3 | Doublet (d) | 1H | The two ring protons are not equivalent and should appear as two distinct signals, likely coupled to each other. |

| OH / NH | ~9.0 - 12.0 | ~10.0 - 13.0 | Broad Singlet (br s) | 1H | This exchangeable proton is a key indicator. Its broadness is due to chemical exchange. The N-H proton of the keto form is typically more deshielded and appears further downfield. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The most diagnostic signal will be that of the carbon bearing the oxygen atom.

| Predicted Signal | Enol Form (ppm) | Keto Form (ppm) | Rationale & Field Insights |

| C-Cl | ~145 - 155 | ~140 - 150 | The carbon atom attached to the electronegative chlorine atom is expected to be significantly downfield. |

| C-O / C=O | ~155 - 165 | ~160 - 170 | This is the key diagnostic peak. In the enol form, it is a C-O single bond within an aromatic system. In the keto form, it is a carbonyl carbon (C=O), which is characteristically shifted further downfield.[3] |

| Ring CH | ~120 - 130 | ~115 - 125 | Aromatic/alkene region carbon. |

| Ring CH | ~125 - 135 | ~120 - 130 | Aromatic/alkene region carbon. |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure and assess the tautomeric state.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Transfer the solid to a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆.

-

Causality: DMSO-d₆ is the solvent of choice here. Its high polarity will solvate the compound well, and more importantly, it allows for the observation of exchangeable protons (N-H or O-H), which are crucial for identifying the tautomeric form. In contrast, these protons might exchange too rapidly or be unobservable in other solvents like CDCl₃.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C) for several minutes.

-

Trustworthiness: Temperature equilibration is a critical step. Gradients in temperature across the sample can lead to line broadening, obscuring fine details like coupling constants.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using standard parameters. A 45° pulse angle with a 1-2 second relaxation delay is typically sufficient. 16 to 32 scans should provide an excellent signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a quality spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum will provide clear evidence for either the O-H group of the enol or the C=O and N-H groups of the keto tautomer.

Predicted IR Absorption Bands

| Functional Group | Tautomer | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale & Field Insights |

| O-H Stretch | Enol | 3200 - 3500 | Strong, Broad | The broadness of this peak is a classic indicator of hydrogen bonding, a key feature of alcohols.[4] |

| N-H Stretch | Keto | 3100 - 3400 | Medium, Broad | The N-H stretch of the amide group in the keto form. It is often slightly sharper than an O-H stretch. |

| Aromatic C-H Stretch | Enol | 3000 - 3100 | Medium | Characteristic of C-H bonds where the carbon is sp² hybridized. |

| C=O Stretch (Amide) | Keto | 1650 - 1690 | Strong, Sharp | This is the most definitive peak for the keto form. A strong absorption in this region is unambiguous evidence of a carbonyl group.[4] |

| C=N / C=C Stretch | Both | 1550 - 1650 | Medium-Strong | These absorptions arise from the stretching vibrations within the pyrazine ring. |

| C-O Stretch | Enol | 1200 - 1300 | Medium-Strong | Corresponds to the stretching of the carbon-oxygen single bond in the enol. |

| C-Cl Stretch | Both | 700 - 800 | Medium | The vibration of the carbon-chlorine bond typically appears in the fingerprint region. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Objective: To obtain a high-quality IR spectrum to identify key functional groups and support the determination of the predominant tautomeric form.

Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.

-

Trustworthiness: The background scan is a self-validating step. It measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the instrument itself, which is then subtracted from the sample spectrum to ensure that the final data represents only the compound of interest.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the pressure arm to apply firm and consistent pressure to the sample.

-

Causality: Applying pressure is essential to ensure good optical contact between the sample and the ATR crystal. Without it, the evanescent wave cannot penetrate the sample effectively, resulting in a weak and noisy spectrum.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 32 or 64 scans are co-added to produce a spectrum with a high signal-to-noise ratio. The typical range is 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

The software will automatically perform the background subtraction.

-

Label the significant peaks with their wavenumbers (cm⁻¹) and assign them to the corresponding functional group vibrations.

-

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₄H₃ClN₂O, with a monoisotopic mass of approximately 130.00 Da.

-

Molecular Ion (M⁺): The key feature to look for is the isotopic pattern of chlorine. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two molecular ion peaks:

-

An M⁺ peak at m/z ≈ 130 .

-

An M+2 peak at m/z ≈ 132 .

-

The intensity ratio of these peaks will be approximately 3:1 , which is a definitive signature for the presence of a single chlorine atom in the molecule.

-

-

Fragmentation: Electron Ionization (EI) or Electrospray Ionization (ESI) with fragmentation (MS/MS) would likely induce characteristic fragmentation patterns. A plausible pathway involves the loss of neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).

Caption: A plausible ESI-MS fragmentation pathway for this compound.

Experimental Protocol: ESI Mass Spectrometry

Objective: To confirm the molecular weight of the compound and analyze its fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Causality: ESI requires the analyte to be in solution and easily ionizable. Methanol and acetonitrile are excellent solvents that are compatible with standard ESI sources.

-

-

Instrument Setup:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Calibrate the instrument using a known standard immediately prior to the analysis to ensure high mass accuracy.

-

Trustworthiness: Calibration is a non-negotiable step for authoritative data. It corrects for any drift in the instrument's mass analyzer, ensuring that the measured m/z values are reliable to several decimal places.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ would be expected at m/z ≈ 131/133.

-

If fragmentation data is desired, perform an MS/MS experiment by selecting the [M+H]⁺ ion in the first mass analyzer and inducing collision-induced dissociation (CID) before the second mass analyzer.

-

-

Data Analysis:

-

Determine the accurate mass of the parent ion and compare it to the theoretical mass of C₄H₄ClN₂O⁺.

-

Analyze the isotopic pattern of the parent ion to confirm the presence of one chlorine atom.

-

Interpret the MS/MS fragmentation spectrum to propose and verify structural fragments.

-

Conclusion

The spectroscopic characterization of this compound is a multi-faceted task that requires a synergistic application of NMR, IR, and MS techniques. The central chemical feature of this molecule—its keto-enol tautomerism—must be at the forefront of any analytical strategy. By carefully acquiring and interpreting the data as outlined in this guide, researchers can unambiguously confirm the identity and structure of this important synthetic building block, ensuring the integrity and success of their research endeavors.

References

-

Pareek, A. K., Joseph, P. E., & Seth, D. S. (2009). Novel synthesis and spectral characterization of some new substituted pyrazolones and isoxazolone. Oriental Journal of Chemistry, 25(4). Available at: [Link]

-

NIST. (n.d.). 6-Chloropyridin-2-ol. NIST Chemistry WebBook. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Al-Warhi, T., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206. Available at: [Link]

-

NIST. (n.d.). Chloropyrazine. NIST Chemistry WebBook. Available at: [Link]

-

Chemical Shifts. (n.d.). 6-chloro-1H-chromeno[2,3-c]pyrazol-4-one. Available at: [Link]

-

NIST. (n.d.). Mass spectrum (electron ionization) of Chloropyrazine. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (n.d.). Chloropyrazine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). Pyrazine. NIST Chemistry WebBook. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-chloro-2-methylpropane. Available at: [Link]

-

ResearchGate. (n.d.). IR, 1 H NMR, 13 C NMR of the final compounds 6a-e. Available at: [Link]

Sources

Solubility of 6-Chloropyrazin-2-ol in Organic Solvents: A Physicochemical and Methodological Analysis

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Chloropyrazin-2-ol, a key heterocyclic building block in pharmaceutical research. In the absence of extensive published quantitative data, this paper establishes a predictive solubility framework based on fundamental physicochemical principles, including molecular structure, polarity, and tautomerism. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to accurately determine solubility in various organic solvents, ensuring reliable and reproducible results for applications in drug discovery and process development.

Introduction: The Significance of this compound

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with a chlorine atom and a hydroxyl group.[1] Its structure is foundational in medicinal chemistry, serving as a versatile scaffold for the synthesis of novel bioactive molecules. The pyrazine core is a "privileged structure" in drug design, appearing in numerous FDA-approved drugs, and its functionalization allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical parameter that influences every stage of drug development, from initial high-throughput screening to final formulation.[3] Poor solubility can lead to low bioavailability, hinder purification processes, and create significant challenges in formulation. Therefore, a thorough understanding of the solubility of this compound in relevant organic solvents is paramount for any researcher utilizing this compound.

Physicochemical Drivers of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a substance to dissolve, the energy of the solute-solvent interactions must overcome the solute-solute and solvent-solvent interactions. The principle of "like dissolves like" serves as a useful heuristic: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[4][5] The solubility of this compound is dictated by a nuanced interplay of its structural features.

Molecular Structure and Polarity

The this compound molecule can be deconstructed into three key regions influencing its polarity:

-

Pyrazine Ring: A six-membered aromatic ring containing two nitrogen atoms.[1] These nitrogen atoms introduce polarity and can act as hydrogen bond acceptors.[6]

-

Chlorine Atom: An electronegative substituent that enhances the electrophilic character of the ring but also contributes to its non-polar surface area.[1]

-

Hydroxyl Group (-OH): A highly polar functional group capable of acting as both a hydrogen bond donor and acceptor, significantly increasing its affinity for polar solvents.[1]

The Critical Role of Tautomerism

A key consideration for this compound is its existence in two tautomeric forms: the aromatic alcohol form (6-chloro-2-pyrazinol) and the non-aromatic amide form (6-chloro-1H-pyrazin-2-one). This phenomenon, where a hydrogen atom migrates, is common in hydroxypyridines and hydroxypyrazines.[7][8]

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium is highly dependent on the solvent environment.

-

The 'ol' Tautomer: Is aromatic and less polar. It is favored in non-polar, aprotic solvents.

-

The 'one' Tautomer: Is significantly more polar due to the amide-like C=O bond and the N-H group. This form is better stabilized by and thus favored in polar, protic solvents that can engage in hydrogen bonding with both the C=O (acceptor) and N-H (donor) sites.

This tautomeric shift is the primary reason why a single descriptor of solubility is insufficient; the molecule effectively changes its character to match the solvent.

Predicted Solubility Profile in Common Organic Solvents

Based on the principles outlined above, we can predict the relative solubility of this compound. The following table provides a qualitative forecast intended to guide solvent selection for experimental studies.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar 'one' tautomer. The hydroxyl group of the solvent interacts strongly with the C=O and N-H groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents have high dielectric constants and can accept hydrogen bonds, stabilizing the polar 'one' tautomer. DMSO and DMF are particularly effective due to their strong polarity. Acetonitrile is a weaker solvent.[4] |

| Ethers | THF, 1,4-Dioxane | Moderate to Low | These solvents are moderately polar and can act as hydrogen bond acceptors but not donors. They will offer some solvation but are less effective than protic or highly polar aprotic solvents. |

| Halogenated | Dichloromethane (DCM) | Low | DCM is weakly polar and cannot engage in significant hydrogen bonding. It is unlikely to effectively disrupt the strong intermolecular forces (hydrogen bonding and pi-stacking) of the solid-state solute. |

| Non-Polar | Toluene, Hexane | Very Low/Insoluble | These solvents lack polarity and the ability to form hydrogen bonds.[4] There is a significant mismatch in intermolecular forces, making dissolution energetically unfavorable. The solute-solute interactions will dominate.[5] |

Standardized Protocol for Experimental Solubility Determination

To move from prediction to quantitative data, a robust and reproducible experimental method is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility, providing a true equilibrium value.[9]

Experimental Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature (e.g., 298.15 K / 25 °C).

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvent (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system for concentration analysis

Experimental Workflow

Caption: Workflow for the isothermal shake-flask solubility determination.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate at a moderate speed for a sufficient duration (24-48 hours is typical) to ensure equilibrium is reached.

-

Sampling: After equilibration, cease agitation and allow the vial to stand in the constant temperature bath for several hours to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass it through a syringe filter to remove all undissolved particles. This step is critical to prevent inflation of the solubility value.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated UV-Vis or HPLC method.

-

Calculation: Calculate the original solubility, accounting for the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L).

System Validation and Trustworthiness

To ensure the trustworthiness of the protocol, the following must be implemented:

-

Time to Equilibrium: Perform a time-course study (e.g., sampling at 12, 24, 36, and 48 hours) to confirm that the measured concentration does not change over time, proving equilibrium has been reached.

-

Purity of Solute: The purity of the this compound should be confirmed before the experiment, as impurities can affect solubility.

-

Analytical Method Validation: The UV-Vis or HPLC method used for quantification must be validated for linearity, accuracy, and precision.

Conclusion

References

-

Solubility of Things. Pyrazine. [Link]

-

Solubility of Things. Pyrazole. [Link]

-

Solubility of Things. Pyrazine-2-carboxylic acid. [Link]

-

Shete, A. et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Sá, J. et al. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI. [Link]

-

Doležal, M. (2018). Heterocycles in Medicinal Chemistry. MDPI. [Link]

-

Open Oregon Educational Resources. Solubility – Introductory Organic Chemistry. [Link]

-

Pacher, P. et al. (2020). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]

-

El-Faham, A. et al. (2020). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. MDPI. [Link]

Sources

- 1. CAS 4925-61-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. mdpi.com [mdpi.com]

- 8. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Ascendance of the Pyrazine Ring: A Technical Guide to its Discovery, Synthesis, and Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of pyrazine compounds. From their initial synthesis in the late 19th century to their current prominence in pharmaceuticals, flavor chemistry, and materials science, the pyrazine core has evolved from a heterocyclic curiosity to a cornerstone of modern chemical and biological sciences. This document delves into the foundational synthetic methodologies, chronicles the discovery of key pyrazine-containing drugs, explores the natural world's penchant for these aromatic compounds, and charts the evolution of synthetic strategies toward greater efficiency and complexity.

Introduction: The Pyrazine Core - Aromatic Scaffolding of Significance

Pyrazine is a six-membered heterocyclic aromatic organic compound with the chemical formula C₄H₄N₂.[1] The symmetrical arrangement of its two nitrogen atoms at the 1 and 4 positions of the benzene ring imparts unique electronic properties and a distinct chemical reactivity.[2] While initially explored as a novel heterocyclic system, the pyrazine moiety is now recognized as a critical pharmacophore and a key contributor to the aroma and flavor of numerous foods.[3][4] Its journey from the annals of 19th-century organic chemistry to the forefront of modern drug discovery and food science is a testament to its remarkable versatility.

This guide will provide an in-depth examination of the pivotal moments in the history of pyrazine chemistry, offering not just a historical narrative but also practical, technical insights for today's researchers.

Foundational Syntheses: The Dawn of Pyrazine Chemistry

The late 19th century witnessed the first successful syntheses of the pyrazine ring, laying the groundwork for all subsequent explorations of this heterocyclic family. Two classical methods, the Staedel-Rugheimer and Gutknecht syntheses, remain cornerstones of pyrazine chemistry education and practice.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

One of the earliest successful constructions of the pyrazine ring, the Staedel-Rugheimer synthesis, involves the reaction of a 2-chloroacetophenone with ammonia to generate an α-amino ketone. This intermediate then undergoes self-condensation and subsequent oxidation to yield the final pyrazine product.[1][5]

Detailed Protocol: Staedel-Rugheimer Synthesis of 2,5-Diphenylpyrazine

-

Step 1: Synthesis of α-Aminoacetophenone. In a suitable reaction vessel, 2-chloroacetophenone is dissolved in ethanol. An excess of aqueous ammonia is added, and the mixture is stirred. The reaction can be gently heated to facilitate the nucleophilic substitution of the chlorine atom by the amino group.

-

Step 2: Self-Condensation. The resulting α-aminoacetophenone solution will begin to spontaneously condense. This can be facilitated by base catalysis. Two molecules of the α-amino ketone react to form a dihydropyrazine intermediate.

-

Step 3: Oxidation. The dihydropyrazine is then oxidized to the aromatic 2,5-diphenylpyrazine. This can be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent such as hydrogen peroxide or copper(II) sulfate.[5]

-

Step 4: Purification. The crude product is then purified, typically by recrystallization or distillation.

Caption: Workflow of the Staedel-Rugheimer Pyrazine Synthesis.

The Gutknecht Pyrazine Synthesis (1879)

A few years after the Staedel-Rugheimer method, Hermann Gutknecht developed a more versatile approach that starts from α-amino ketones, which are often generated in situ.[6][7] This method avoids the use of lachrymatory α-halo ketones.[8]

The Gutknecht synthesis typically involves the cyclization of α-amino ketones, which can be produced by the reduction of isonitroso ketones. The resulting dihydropyrazines are then dehydrogenated to pyrazines.[6]

Detailed Protocol: Gutknecht Synthesis of a Substituted Pyrazine

-

Step 1: Formation of the α-Oximino Ketone. A ketone is treated with nitrous acid (often generated in situ from sodium nitrite and a mineral acid) to form an α-oximino ketone.[9]

-

Step 2: Reduction to the α-Amino Ketone. The α-oximino ketone is then reduced to the corresponding α-amino ketone. Common reducing agents for this step include zinc in acetic acid or catalytic hydrogenation.[10]

-

Step 3: Dimerization and Oxidation. The α-amino ketone undergoes dimerization to form a dihydropyrazine intermediate, which is subsequently oxidized to the pyrazine derivative.[9] The oxidation is often carried out using air, mercury(I) oxide, or copper(II) sulfate.[6]

Caption: Workflow of the Gutknecht Pyrazine Synthesis.

The Pharmaceutical Ascendance: Pyrazines as Life-Saving Drugs

For several decades after their initial synthesis, pyrazines remained largely of academic interest. However, the 20th century witnessed the discovery of their profound biological activities, catapulting the pyrazine core into the limelight of medicinal chemistry.

Pyrazinamide: A Turning Point in Tuberculosis Treatment

Pyrazinamide was first synthesized in 1936, but its remarkable antitubercular properties were not recognized until 1952.[][12] Its discovery as a potent agent against Mycobacterium tuberculosis was a landmark event, as it had no in vitro activity at neutral pH and would have been overlooked by conventional screening methods.[12] The realization that nicotinamide possessed antitubercular activity prompted the investigation of its pyrazine analog.[12]

Pyrazinamide's unique ability to act on semi-dormant tubercle bacilli in the acidic environment of macrophages allowed for a significant shortening of tuberculosis treatment regimens from over a year to a matter of months, a breakthrough that has saved countless lives.[13]

Amiloride: A Potassium-Sparing Diuretic

Developed in 1967, amiloride is a pyrazine-containing diuretic used in the management of hypertension and congestive heart failure.[14] It functions by blocking the epithelial sodium channel (ENaC) in the kidneys, leading to increased sodium and water excretion while conserving potassium.

Bortezomib: A Proteasome Inhibitor for Cancer Therapy

The synthesis of bortezomib in 1995 marked a new era in cancer treatment.[15] This dipeptide boronic acid, which incorporates a pyrazine ring, is a potent and reversible inhibitor of the 26S proteasome.[16] By disrupting the proteasome's function, bortezomib leads to the accumulation of proteins that trigger apoptosis in cancer cells.[16] It was the first proteasome inhibitor to be approved for clinical use and has become a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[15][17]

Tetramethylpyrazine: From Traditional Medicine to Modern Therapeutics

Tetramethylpyrazine, also known as ligustrazine, is a bioactive compound isolated from the traditional Chinese medicinal herb Ligusticum wallichii (Chuanxiong).[8] For centuries, this herb has been used to treat cardiovascular and cerebrovascular diseases. Modern research has validated many of its traditional uses, demonstrating that tetramethylpyrazine possesses a wide range of pharmacological effects, including anti-platelet aggregation, vasodilation, and neuroprotective properties.[7]

Nature's Aromas: The Ubiquity of Pyrazines in Food

Beyond the laboratory and the pharmacy, pyrazines are abundant in the natural world, particularly in the realm of food chemistry. They are key contributors to the desirable roasted, nutty, and earthy aromas of a vast array of cooked and fermented foods, including coffee, bread, cocoa, and roasted meats.[1]

The Maillard Reaction: A Primary Pathway to Flavorful Pyrazines

The Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs upon heating, is the primary mechanism for the formation of pyrazines in food.[13][18] The reaction cascade generates α-aminoketones, which then undergo condensation and oxidation to form a variety of substituted pyrazines. The specific amino acids and sugars involved, as well as the reaction conditions (temperature, pH, water activity), determine the final profile of pyrazine compounds and, consequently, the aroma of the food product.[18]

The Evolution of Synthesis: Modern Approaches to Pyrazine Construction

While the classical syntheses of Staedel-Rugheimer and Gutknecht are foundational, the demands of modern drug discovery and materials science for more complex and diverse pyrazine derivatives have driven the development of new synthetic methodologies.

Catalytic and Greener Syntheses

Recent years have seen a surge in the development of more efficient and environmentally benign methods for pyrazine synthesis. These include:

-

Dehydrogenative Coupling Reactions: Transition-metal-catalyzed dehydrogenative coupling of β-amino alcohols or 1,2-diols with diamines offers a more atom-economical route to pyrazines, with water and hydrogen gas as the only byproducts.[19][20]

-

Solvent-Free and Catalyst-Free Conditions: The development of multicomponent domino reactions under solvent- and catalyst-free conditions provides an eco-friendly approach to the synthesis of multi-substituted pyrazines.[21]

-

Palladium-Catalyzed Cross-Coupling Reactions: These powerful methods allow for the functionalization of pre-formed pyrazine rings, enabling the synthesis of a wide array of unsymmetrically substituted derivatives.[22]

Asymmetric Synthesis of Chiral Pyrazines

The growing importance of chiral drugs has spurred the development of methods for the asymmetric synthesis of pyrazine derivatives. These approaches include:

-

Catalytic Asymmetric Hydrogenation: The use of chiral catalysts for the hydrogenation of pyrazines or their precursors allows for the enantioselective synthesis of chiral piperazines, which are valuable building blocks in drug discovery.

-

Asymmetric Intramolecular Aza-Friedel-Crafts Reactions: This strategy provides an efficient route to medicinally relevant chiral tetrahydropyrrolo[1,2-a]pyrazines.[19]

Conclusion: The Enduring and Expanding Legacy of the Pyrazine Ring

The journey of the pyrazine ring from its discovery in the 19th century to its current multifaceted applications is a compelling narrative of scientific progress. For researchers, scientists, and drug development professionals, a deep understanding of the history and evolving synthetic methodologies of pyrazine compounds is not merely an academic exercise. It is a gateway to innovation, providing the foundational knowledge necessary to design and synthesize the next generation of pyrazine-based drugs, materials, and flavor compounds. The versatility of the pyrazine core, coupled with the ever-expanding toolkit of synthetic organic chemistry, ensures that its legacy will continue to grow in the decades to come.

References

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022).

-

Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. (n.d.). PubMed. Retrieved from [Link]

- A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. (2025). International Research Journal of Modernization in Engineering Technology and Science, 7(7), 1858-1863.

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Tandfonline. Retrieved from [Link]

-

Amiloride. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018). ACS Publications. Retrieved from [Link]

-

Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (n.d.). Graz University of Technology. Retrieved from [Link]

-

The discovery of PZA first line TB drug_JG_May31.pptx. (n.d.). New TB Drugs. Retrieved from [Link]

-

Gutknecht Condensation. (2010). CoLab. Retrieved from [Link]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. (n.d.). ACS Publications. Retrieved from [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. (2025). IRJMETS. Retrieved from [Link]

-

(PDF) Review on the Synthesis of Pyrazine and Its Derivatives. (2017). ResearchGate. Retrieved from [Link]

-

Pyrazinamide. (n.d.). Wikipedia. Retrieved from [Link]

-

Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of pyrazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Gutknecht Pyrazine Synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

-

The Preclinical Discovery and Development of Bortezomib for the Treatment of Mantle Cell Lymphoma. (n.d.). PMC. Retrieved from [Link]

-

Amiloride: A review. (2020). PMC. Retrieved from [Link]

-

Synthesis of bortezomib. (n.d.). ResearchGate. Retrieved from [Link]

-

Mechanisms and Clinical Application of Tetramethylpyrazine (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective. (n.d.). Hindawi. Retrieved from [Link]

-

Pyrazine. (n.d.). Wikipedia. Retrieved from [Link]

-

THE PYRAZINES. (n.d.). Internet Archive. Retrieved from [Link]

-

Gutknecht-Pyrazinsynthese. (n.d.). Wikipedia. Retrieved from [Link]

-

Method for preparing intermediate used for synthesizing bortezomib. (n.d.). Patsnap Eureka. Retrieved from [Link]

-

What are the mechanism of reaction in preparing pyrazine? (2014). ResearchGate. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of bone-targeted proteasome inhibitors for multiple myeloma. (n.d.). PMC. Retrieved from [Link]

-

BORTEZOMIB, PS 341. (2014). New Drug Approvals. Retrieved from [Link]

-

A Synthesis of Symmetrical and Unsymmetrical Pyrazines. (n.d.). ResearchGate. Retrieved from [Link]

- Process of producing pyrazinamide. (n.d.). Google Patents.

- Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3113.

-

6.2.2. Pyrazines. (n.d.). Science of Synthesis. Retrieved from [Link]

-

Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. (2013). PMC. Retrieved from [Link]

-

ChemInform Abstract: Gutknecht Pyrazine Synthesis. (2012). ResearchGate. Retrieved from [Link]

-

Experiments on the synthesis of pyrazine nucleosides. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. Pyrazine - Wikipedia [en.wikipedia.org]

- 2. irjmets.com [irjmets.com]

- 3. researchgate.net [researchgate.net]

- 4. ijbpas.com [ijbpas.com]

- 5. benchchem.com [benchchem.com]

- 6. Gutknecht Pyrazine Synthesis [drugfuture.com]

- 7. Gutknecht-Pyrazinsynthese – Wikipedia [de.wikipedia.org]

- 8. ir.nbu.ac.in [ir.nbu.ac.in]

- 9. Gutknecht Condensation | CoLab [colab.ws]

- 10. benchchem.com [benchchem.com]

- 12. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 13. newtbdrugs.org [newtbdrugs.org]

- 14. Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 15. The Preclinical Discovery and Development of Bortezomib for the Treatment of Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Method for preparing intermediate used for synthesizing bortezomib - Eureka | Patsnap [eureka.patsnap.com]

- 17. Design, synthesis, and biological evaluation of bone-targeted proteasome inhibitors for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 22. benchchem.com [benchchem.com]

Unveiling the Therapeutic Potential of 6-Chloropyrazin-2-ol: A Technical Guide for Preclinical Investigation

Introduction: The Pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry

Pyrazine and its derivatives are a cornerstone in the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities.[1][2] The nitrogen-containing heterocyclic ring of pyrazine allows for diverse chemical modifications, leading to compounds with enhanced target binding and favorable pharmacokinetic profiles.[1] The incorporation of halogen atoms, such as chlorine, into these scaffolds can further modulate their biological properties, often enhancing metabolic stability, lipophilicity, and potency.[3] This technical guide focuses on 6-Chloropyrazin-2-ol, a halogenated pyrazine derivative, and outlines a comprehensive preclinical research plan to elucidate its potential biological activities. While direct studies on this compound are limited, a review of structurally related compounds, particularly derivatives of 6-chloropyrazine-2-carboxylic acid and other halogenated pyrazines, suggests promising avenues for investigation in antimicrobial and anticancer research.[4][5][6]

This document serves as a roadmap for researchers, scientists, and drug development professionals, providing the scientific rationale and detailed experimental protocols to explore the therapeutic promise of this compound.

Part 1: Investigating the Antimicrobial Potential

The prevalence of drug-resistant microbial infections necessitates the discovery of novel antimicrobial agents. Derivatives of 6-chloropyrazine-2-carboxylic acid have shown notable in vitro activity against Mycobacterium tuberculosis and various fungal strains.[4] This provides a strong rationale for evaluating this compound as a potential antimicrobial agent.

Rationale for Antimicrobial Screening

The structural similarity of this compound to known antimycobacterial pyrazine derivatives, such as pyrazinamide, is a key motivating factor.[4] The chloro- and hydroxyl- substitutions on the pyrazine ring may contribute to interactions with microbial targets. Furthermore, halogenated pyrazine-based chalcones have demonstrated broad-spectrum antibacterial and antifungal activity.[5][6][7] These findings strongly support the hypothesis that this compound may possess intrinsic antimicrobial properties.

Experimental Workflow for Antimicrobial Activity Assessment

A tiered screening approach is recommended to efficiently assess the antimicrobial spectrum and potency of this compound.

Caption: Workflow for evaluating anticancer potential.

Detailed Experimental Protocols

2.3.1. Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

-

Materials : 96-well plates, cancer cell lines (e.g., MCF-7, A549, HCT116), complete culture medium, MTT reagent, solubilization solution (e.g., DMSO).

-

Procedure :

-

Seed cancer cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50).

-

2.3.2. Cell Cycle Analysis by Flow Cytometry

This technique determines the effect of the compound on the progression of the cell cycle.

-

Procedure :

-

Treat cancer cells with this compound at its IC50 concentration for 24 hours.

-

Harvest and fix the cells in ethanol.

-

Stain the cells with a DNA-binding dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Illustrative Data Summary

The IC50 values obtained from the cell viability assays can be presented in a tabular format.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 25.4 |

| A549 | Lung Carcinoma | 42.1 |

| HCT116 | Colon Carcinoma | 18.9 |

| HeLa | Cervical Cancer | 33.7 |

Part 3: Probing Other Potential Pharmacological Activities

Beyond antimicrobial and anticancer effects, the pyrazine scaffold is associated with a diverse range of pharmacological activities.

Rationale for Broader Pharmacological Screening

Halogenated pyrazoline derivatives have been identified as selective monoamine oxidase-B (MAO-B) inhibitors, suggesting a potential role in neuropharmacology. [8]Additionally, some pyrazine derivatives have shown anti-inflammatory and analgesic properties. [9]Therefore, a broader screening approach is warranted to uncover other potential therapeutic applications of this compound.

Suggested Areas for Further Investigation

-

Enzyme Inhibition Assays : Screen this compound against a panel of clinically relevant enzymes, such as cyclooxygenases (COX-1 and COX-2) for anti-inflammatory potential and monoamine oxidases (MAO-A and MAO-B) for neuropharmacological applications.

-

Anti-inflammatory Activity : Evaluate the compound's ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Photosynthesis Inhibition : Based on the activity of related compounds, investigate the potential of this compound to inhibit the oxygen evolution rate in spinach chloroplasts, which could have applications in herbicide development. [4]

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial preclinical evaluation of this compound. The proposed investigations are grounded in the known biological activities of structurally related pyrazine derivatives. The systematic execution of these experimental protocols will generate crucial data to determine the therapeutic potential of this compound. Positive findings in any of these areas would warrant further investigation, including lead optimization, advanced in vivo efficacy studies, and detailed mechanistic elucidation. The exploration of this compound and its analogs could lead to the discovery of novel drug candidates with significant clinical impact.

References

-

Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256. Available at: [Link]

-

Opletalová, V., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules, 21(11), 1453. Available at: [Link]

-

Mat-Salleh, M., et al. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. Molecules, 26(11), 3235. Available at: [Link]

-

Opletalová, V., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules, 21(11), 1453. Available at: [Link]

-

Opletalová, V., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. ResearchGate. Available at: [Link]

-

Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012002. Available at: [Link]

-

Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. ProQuest. Available at: [Link]

-

Cragoe, E. J., Jr., et al. (1986). Synthesis and biological activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: an amiloride prodrug. Journal of Medicinal Chemistry, 29(8), 1540-1544. Available at: [Link]

-

Rahman, M. A., et al. (2013). Pyrazoline Derivatives: A Worthy Insight into the Recent Advances and Potential Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research, 4(12), 4568-4576. Available at: [Link]

-

Chen, J., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. Available at: [Link]

-

Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 227-238. Available at: [Link]

-

Upadhyay, S., et al. (2016). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. Journal of the Serbian Chemical Society, 81(10), 1143-1162. Available at: [Link]

-

Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7083. Available at: [Link]

-

Krátký, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6545. Available at: [Link]

-

Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. ResearchGate. Available at: [Link]

-

Gribble, G. W. (2010). Biological activities of natural halogen compounds. ResearchGate. Available at: [Link]

Sources

- 1. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsdronline.com [ijpsdronline.com]

An In-depth Technical Guide to the Safe Handling and Use of 6-Chloropyrazin-2-ol

Introduction: Understanding 6-Chloropyrazin-2-ol

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with both a chlorine atom and a hydroxyl group.[1] This bifunctional structure makes it a valuable building block in medicinal chemistry and drug development. The pyrazine core is a common motif in pharmacologically active molecules, and the chloro- and hydroxyl- substituents provide reactive sites for further chemical modification, such as nucleophilic substitution reactions.[1] Its structural characteristics are of significant interest for researchers developing novel therapeutic agents, particularly in areas like antimicrobial or anti-inflammatory drug discovery.[1]

Given its reactivity and potential biological activity, a thorough understanding and strict adherence to safety protocols are paramount for all personnel involved in its handling, from laboratory researchers to process chemists. This guide provides a comprehensive overview of the known hazards and outlines field-proven procedures to ensure its safe use.

Hazard Identification and Risk Assessment

The foundation of safe handling is a comprehensive understanding of the potential hazards. While specific toxicological data for this compound may be limited, data from Safety Data Sheets (SDS) for this and structurally similar halogenated heterocyclic compounds provide a strong basis for a conservative risk assessment. The primary hazards are associated with irritation and potential toxicity upon contact or inhalation.

GHS Classification and Hazards

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.[2][3] Based on available data, this compound and analogous compounds are classified with the following hazards:

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation.[4] | Warning | |

| Serious Eye Damage/Eye Irritation, Category 2/2A | H319: Causes serious eye irritation.[4][5] | Warning | |

| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation.[4] | Warning | |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[4][6] | Warning |

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date GHS classification before handling the material.